molecular formula C15H21NO B14947122 3-(2,4-Dimethylphenyl)-1-azabicyclo[2.2.2]octan-3-ol

3-(2,4-Dimethylphenyl)-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B14947122
M. Wt: 231.33 g/mol
InChI Key: SYUPTRJRHZTOOL-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-1-azabicyclo[222]octan-3-ol is a complex organic compound characterized by its bicyclic structure and the presence of a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-1-azabicyclo[2.2.2]octan-3-ol typically involves the reaction of 2,4-dimethylphenyl derivatives with azabicyclo[2.2.2]octane precursors. One common method includes the alkylation of azabicyclo[2.2.2]octane with 2,4-dimethylphenyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-1-azabicyclo[2.2.2]octan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nitric acid in sulfuric acid for nitration, bromine in carbon tetrachloride for bromination.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C15H21NO/c1-11-3-4-14(12(2)9-11)15(17)10-16-7-5-13(15)6-8-16/h3-4,9,13,17H,5-8,10H2,1-2H3

InChI Key

SYUPTRJRHZTOOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2(CN3CCC2CC3)O)C

Origin of Product

United States

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